1-(4-Ethylphenyl)-4-methylpentan-1-amine
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Overview
Description
1-(4-Ethylphenyl)-4-methylpentan-1-amine is an organic compound with a complex structure that includes an ethyl group attached to a phenyl ring, a methyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-4-methylpentan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-ethylbenzene with a suitable alkyl halide under basic conditions to introduce the methylpentan-1-amine moiety. This reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-4-methylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Ethylphenyl)-4-methylpentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-4-methylpentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application and the nature of the molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-4-methylpentan-1-amine: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Ethylphenyl)-4-ethylpentan-1-amine: Similar structure but with an additional ethyl group.
Uniqueness
1-(4-Ethylphenyl)-4-methylpentan-1-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-4-methylpentan-1-amine |
InChI |
InChI=1S/C14H23N/c1-4-12-6-8-13(9-7-12)14(15)10-5-11(2)3/h6-9,11,14H,4-5,10,15H2,1-3H3 |
InChI Key |
CRNCDPAVKMBANW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CCC(C)C)N |
Origin of Product |
United States |
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